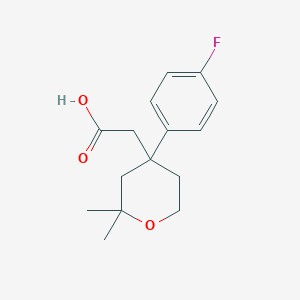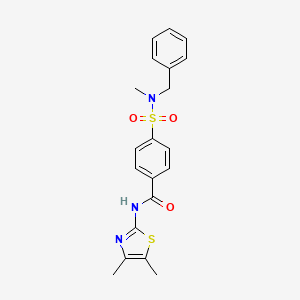![molecular formula C16H18N2O2 B2845781 4-[2-(2-Methylphenyl)cyclopropanecarbonyl]morpholine-3-carbonitrile CAS No. 1436340-43-0](/img/structure/B2845781.png)
4-[2-(2-Methylphenyl)cyclopropanecarbonyl]morpholine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains a morpholine ring and a cyclopropane ring, both of which are common structures in many biologically active compounds . The morpholine ring is a six-membered ring with four carbon atoms and one nitrogen and one oxygen atom . The cyclopropane ring is a three-membered carbon ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the synthesis of similar structures often involves multistep reactions that construct the rings and attach the functional groups . For instance, the morpholine ring can be synthesized from diethylene glycol and ammonia under pressure .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a morpholine ring, a cyclopropane ring, and a nitrile group. The morpholine ring provides a polar, hydrophilic character due to the presence of the nitrogen and oxygen atoms, while the cyclopropane ring is nonpolar and hydrophobic .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the nitrile group and the nitrogen in the morpholine ring. Nitrile groups can undergo various reactions, including hydrolysis, reduction, and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar morpholine ring and the nitrile group could increase its solubility in polar solvents .Applications De Recherche Scientifique
Antiproliferative Activity : A study by Lu et al. (2021) synthesized a compound similar to "4-[2-(2-Methylphenyl)cyclopropanecarbonyl]morpholine-3-carbonitrile", which exhibited significant inhibitory activity against some cancer cell lines. This suggests potential applications in cancer research and treatment.
Cyanation Reagents in Organic Synthesis : Döpp et al. (2002) studied dicyanomethylene compounds, which act as cyanation reagents on various N-aryl derivatives. These compounds, including those related to "this compound", can be used in the synthesis of complex organic molecules (Döpp, Jüschke, & Henkel, 2002).
Antimicrobial Activity : Elkholy and Morsy (2006) reported on the synthesis of tetrahydropyrimido[4,5-b]-quinoline derivatives, which included compounds structurally similar to "this compound". These compounds demonstrated antimicrobial activity, suggesting potential use in developing new antimicrobial agents (Elkholy & Morsy, 2006).
Synthesis and Reactivity in Organic Chemistry : Kalogirou and Koutentis (2014) explored the reactions of 3-bromoisothiazole-5-carbonitriles with secondary dialkylamines, including morpholine. This research informs the synthesis and potential reactivity of compounds like "this compound" in organic chemistry (Kalogirou & Koutentis, 2014).
Photophysical Characterization : Chin et al. (2010) conducted a study on 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine, which is structurally related to the compound . They focused on its synthesis, X-ray structure analysis, and photophysical characterization, revealing insights into its optical properties (Chin, Phipps, Fronczek, & Isovitsch, 2010).
Chemosensor Development : Shally et al. (2020) developed novel chemosensors using morpholine derivatives for the selective identification of toxic Pd2+ ions. This research indicates the potential application of compounds like "this compound" in environmental monitoring and safety (Shally et al., 2020).
Orientations Futures
Propriétés
IUPAC Name |
4-[2-(2-methylphenyl)cyclopropanecarbonyl]morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-4-2-3-5-13(11)14-8-15(14)16(19)18-6-7-20-10-12(18)9-17/h2-5,12,14-15H,6-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMJYBXWNVQDLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC2C(=O)N3CCOCC3C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-2-hydroxypropyl]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2845698.png)
![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2845699.png)
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-chloropropan-1-one](/img/structure/B2845702.png)
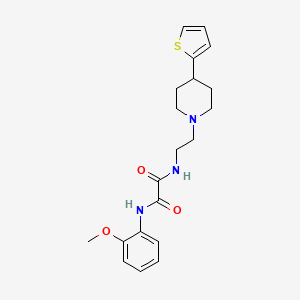
![3-{4-[(4-Benzylpiperazin-1-yl)carbonyl]piperidin-1-yl}-6-(2-thienyl)pyridazine](/img/structure/B2845705.png)
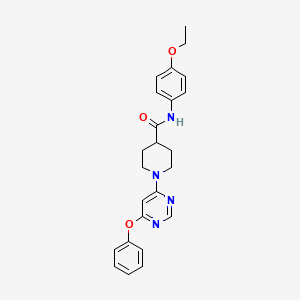
![(3S,4R)-1-[(tert-butoxy)carbonyl]-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid](/img/no-structure.png)

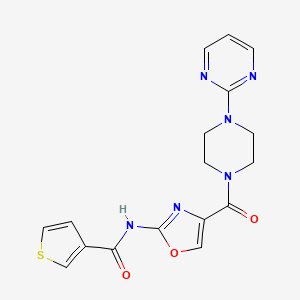
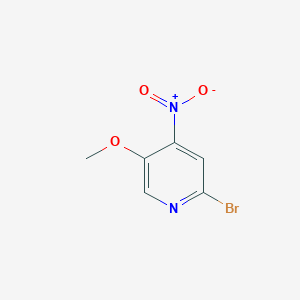
![13-[(4-Ethoxyphenyl)amino]-12-ethyl-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2845715.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2845716.png)
